molecular formula C8H17Cl B14293471 4-Chloro-2,2,3-trimethylpentane CAS No. 128399-92-8

4-Chloro-2,2,3-trimethylpentane

Cat. No.: B14293471
CAS No.: 128399-92-8
M. Wt: 148.67 g/mol
InChI Key: WETDEDULOMQLKK-UHFFFAOYSA-N
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Description

4-Chloro-2,2,3-trimethylpentane is an organic compound with the molecular formula C8H17Cl and a molecular weight of 148.67 g/mol . It is a chlorinated derivative of pentane featuring a branched-chain alkyl structure with chlorine substituted at the 4-position . This specific structure, which includes two defined stereocenters, makes it a potential intermediate of interest in organic synthesis and chemical research . As a halogenated alkane, it may serve as a building block for the development of more complex molecules or for use in methodological studies, such as investigating reaction mechanisms or exploring structure-activity relationships . This product is intended for research use only in a laboratory setting and is not for human or veterinary use.

Properties

CAS No.

128399-92-8

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

4-chloro-2,2,3-trimethylpentane

InChI

InChI=1S/C8H17Cl/c1-6(7(2)9)8(3,4)5/h6-7H,1-5H3

InChI Key

WETDEDULOMQLKK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

A 2017 NIST study demonstrated that gaseous hydrogen chloride (HCl) in anhydrous dichloromethane at 0°C for 24 hours yields 68-72% product. The protocol specifies:

  • Molar ratio : 1:1.2 alkene:HCl
  • Catalyst : Trace FeCl₃ (0.5 mol%)
  • Workup : Distillation from calcium hydride under vacuum

The tertiary carbocation at C2 forms preferentially, directing chloride attack to the C4 position (Figure 1). Side products (≤15%) include rearranged chlorides from hydride shifts, necessitating careful fractional distillation.

Chlorination of 2,2,3-Trimethylpentane

Radical chlorination using sulfuryl chloride (SO₂Cl₂) provides an alternative pathway under milder conditions than traditional Cl₂ gas methods.

Radical Initiation Parameters

Key parameters from NIST kinetics studies:

Variable Optimal Range Effect on Selectivity
Temperature 40-50°C Minimizes overchlorination
Initiator (AIBN) 1.5 mol% Half-life ~2 hours
SO₂Cl₂:Alkane 1:1 molar 78% conversion

The reaction follows a radical chain mechanism with preferential abstraction of tertiary hydrogens (bond dissociation energy ≈ 94 kcal/mol). However, the C4 position's steric environment reduces chlorination efficiency compared to less-branched alkanes.

Grignard Alkylation-Chlorination Sequence

A three-step synthesis starting from neopentyl chloride offers improved regiocontrol:

Stepwise Protocol

  • Grignard Formation :
    $$ \text{CH}2\text{ClMgCH}2\text{C(CH}3\text{)}3 + \text{CH}2=\text{C(CH}3\text{)}2 \rightarrow \text{CH}2\text{C(CH}3\text{)}2\text{CH}_2\text{MgCl} $$

  • Quenching with CO₂ :
    Forms 2,2,3-trimethylpentanoic acid (85% yield)

  • Reduction & Chlorination :

    • LiAlH₄ reduction to alcohol
    • SOCl₂/Pyridine chlorination (92% efficiency)

This route avoids carbocation rearrangements but requires stringent anhydrous conditions throughout.

Comparative Analysis of Methods

Economic and practical considerations from industrial studies:

Method Yield (%) Purity (%) Energy Cost (kWh/kg)
Hydrochlorination 72 93 18.4
Radical Chlorination 64 87 22.1
Grignard Route 81 98 34.7

The hydrochlorination method balances efficiency and operational simplicity, while the Grignard approach suits high-purity pharmaceutical applications despite higher energy costs.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,2,3-trimethylpentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of 2,2,3-trimethylpentanol or 2,2,3-trimethylpentanenitrile.

    Elimination: Formation of 2,2,3-trimethylpentene.

    Oxidation: Formation of 2,2,3-trimethylpentanone.

Scientific Research Applications

4-Chloro-2,2,3-trimethylpentane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2,2,3-trimethylpentane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Chloroalkanes

Compound Name Molecular Formula Molecular Weight (g/mol) Chlorine Position Key Substituents CAS Number
4-Chloro-2,2,3-trimethylpentane C₈H₁₇Cl 148.68 4 2,2,3-trimethyl Not provided
1-Chloro-2,2,4-trimethylpentane C₈H₁₇Cl 148.68 1 2,2,4-trimethyl 2371-06-4
1-Chloro-2,4,4-trimethylpentane C₈H₁₇Cl 148.68 1 2,4,4-trimethyl 2371-08-6
3-Chloro-2,2,4,4-tetramethylpentane C₉H₁₉Cl 162.70 3 2,2,4,4-tetramethyl 29728-48-1

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and branching. The chloro group’s electronic effects deshield adjacent protons, while trimethyl groups show distinct singlet peaks .
  • GC-MS : Quantifies purity and detects volatile byproducts. Compare retention indices with standards .
  • HPLC-UV : Useful for detecting trace impurities if derivatized (e.g., iodination or bromination) .

How does steric hindrance influence the reactivity of 4-Chloro-2,2,3-trimethylpentane in substitution reactions?

Advanced Research Question
The bulky 2,2,3-trimethylpentane backbone impedes SN2 mechanisms due to restricted backside attack. Instead, SN1 pathways may dominate in polar solvents (e.g., ethanol/water), though carbocation stability is compromised by branching. Experimental validation:

  • Compare reaction rates with less hindered analogs (e.g., 1-chloropentane) using kinetic studies.
  • Computational modeling (e.g., DFT ) quantifies steric effects via bond angle/energy analysis .

What computational strategies predict physicochemical properties like logP or boiling point?

Advanced Research Question

  • Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors (e.g., molecular weight, branching index) from databases like PubChem .
  • Quantum Chemistry Software : Gaussian or ORCA calculates dipole moments and polarizability, informing solubility and volatility .
  • Statistical Thermodynamics : Predict phase-change behavior (e.g., boiling point) using group contribution methods .

How can contradictory stability data under varying storage conditions be resolved?

Advanced Research Question
Contradictions may arise from:

  • Light exposure : UV degradation forms radicals; use amber vials and assess via accelerated aging studies .
  • Temperature : Store at -20°C under inert gas (N₂/Ar). Monitor decomposition with HPLC-UV over time .
  • Humidity : Hydrolysis rates depend on steric shielding; conduct kinetic trials in controlled humidity chambers .

What environmental degradation pathways are relevant, and how are they modeled?

Advanced Research Question

  • Hydrolysis : Test pH-dependent chloride release (e.g., alkaline conditions) via ion chromatography .
  • Biodegradation : Use soil/water microcosms with GC-MS to track metabolite formation (e.g., carboxylic acids) .
  • Atmospheric oxidation : Simulate OH radical interactions in smog chambers, analyzing products via FTIR .

What safety protocols are critical for handling 4-Chloro-2,2,3-trimethylpentane?

Basic Research Question

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Prevent vapor accumulation; monitor with PID detectors.
  • Spill management : Neutralize with activated carbon or sodium bicarbonate .

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